1-(4-chlorophenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one
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Overview
Description
1-(4-chlorophenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one is a synthetic organic compound that belongs to the class of pyrazinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one typically involves multi-step organic reactions. One common method includes:
Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-chlorophenyl group: This step often involves a substitution reaction where a chlorine atom is introduced to the phenyl ring.
Attachment of the ethoxyphenyl group: This can be done through a nucleophilic substitution reaction where the ethoxy group is attached to the phenyl ring.
Thioether formation: The final step involves the formation of the thioether linkage, which can be achieved through a reaction between a thiol and an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohols, amines.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. This can include:
Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interaction with receptors: Modulating receptor activity to produce desired biological effects.
Pathway modulation: Affecting signaling pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-3-(2-oxoethyl)pyrazin-2(1H)-one: Lacks the ethoxyphenyl and thioether groups.
1-(4-ethoxyphenyl)-3-(2-oxoethyl)pyrazin-2(1H)-one: Lacks the chlorophenyl and thioether groups.
1-(4-chlorophenyl)-3-(2-(4-ethoxyphenyl)-2-oxoethyl)pyrazin-2(1H)-one: Lacks the thioether group.
Uniqueness
1-(4-chlorophenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one is unique due to the presence of both the chlorophenyl and ethoxyphenyl groups, as well as the thioether linkage. This combination of functional groups can impart unique chemical and biological properties to the compound, making it a valuable target for research and development.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S/c1-2-26-17-9-3-14(4-10-17)18(24)13-27-19-20(25)23(12-11-22-19)16-7-5-15(21)6-8-16/h3-12H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOUUGONORCXAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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